Cas no 15585-88-3 (Carbamic acid,diphenyl-, 2-(diethylamino)ethyl ester (6CI,7CI,8CI,9CI))

Carbamic acid,diphenyl-, 2-(diethylamino)ethyl ester (6CI,7CI,8CI,9CI) structure
15585-88-3 structure
Product Name:Carbamic acid,diphenyl-, 2-(diethylamino)ethyl ester (6CI,7CI,8CI,9CI)
CAS No:15585-88-3
MF:C19H24N2O2
MW:312.406064987183
CID:139655
PubChem ID:12631
Update Time:2025-04-19

Carbamic acid,diphenyl-, 2-(diethylamino)ethyl ester (6CI,7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,diphenyl-, 2-(diethylamino)ethyl ester (6CI,7CI,8CI,9CI)
    • 2-(diethylamino)ethyl N,N-diphenylcarbamate
    • Dicarfene
    • CARBAMIC ACID,DIPHENYL-,2-DIETHYLAMINOETHYL ESTER
    • Dicarfen
    • Dicarfene [INN-French]
    • Dicarfeno [INN-Spanish]
    • Dicarfenum
    • Dicarfenum [INN-Latin]
    • Diphenylcarbamic acid 2-diethylaminoethyl ester
    • Diphenylcarbamidsaeure-<2-diaethylamino-aethylester>
    • Ethanol,2-diethylamino-,diphenylcarbamate
    • N-Phenyl-carbanilsaeure-<2-diaethylamino-aethylester>
    • NS00126861
    • SD 25
    • 2-(diethylamino)ethyl diphenylcarbamate
    • DTXSID30165979
    • P7MDS492AC
    • Ethanol, 2-diethylamino-, diphenylcarbamate
    • Dicarfeno
    • UNII-P7MDS492AC
    • 15585-88-3
    • 2-(Diethylamino)ethyl diphenylcarbamate ester
    • Dicarfen [INN]
    • CARBAMIC ACID, DIPHENYL-, 2-DIETHYLAMINOETHYL ESTER
    • 2-Diethylaminoethyl N,N-di(phenyl)carbamate
    • BRN 2815442
    • Q27286328
    • SCHEMBL2109427
    • 4-12-00-00851 (Beilstein Handbook Reference)
    • CHEMBL2104295
    • Inchi: 1S/C19H24N2O2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
    • InChI Key: YDUHWSSRUBOPKZ-UHFFFAOYSA-N
    • SMILES: O(C(N(C1C=CC=CC=1)C1C=CC=CC=1)=O)CCN(CC)CC

Computed Properties

  • Exact Mass: 312.18400
  • Monoisotopic Mass: 312.183778
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.8
  • XLogP3: 4

Experimental Properties

  • Density: 1.1
  • Boiling Point: 428.3°Cat760mmHg
  • Flash Point: 212.8°C
  • Refractive Index: 1.573
  • PSA: 32.78000
  • LogP: 4.30310
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